molecular formula C11H8Cl2O2 B14613414 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one CAS No. 57786-73-9

3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one

Cat. No.: B14613414
CAS No.: 57786-73-9
M. Wt: 243.08 g/mol
InChI Key: AEZZDKRXRZOHDK-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with dihydrofuran-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorophenyl)methylidene]oxolan-2-one
  • 3-[(2,3-Dichlorophenyl)methylidene]oxolan-2-one
  • 3-[(2,5-Dichlorophenyl)methylidene]oxolan-2-one

Uniqueness

3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one is unique due to the specific positioning of the dichlorophenyl group, which influences its reactivity and properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

57786-73-9

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H8Cl2O2/c12-9-2-1-3-10(13)8(9)6-7-4-5-15-11(7)14/h1-3,6H,4-5H2

InChI Key

AEZZDKRXRZOHDK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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